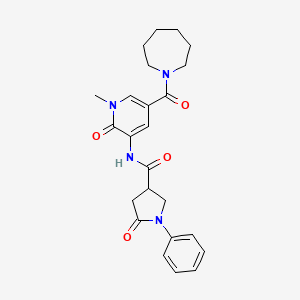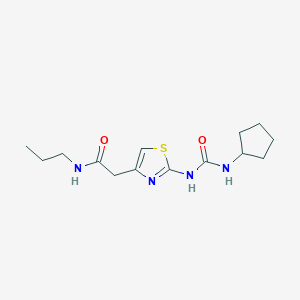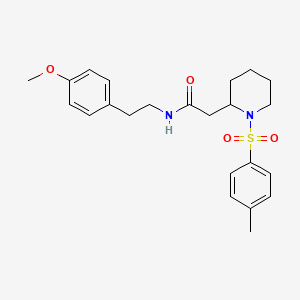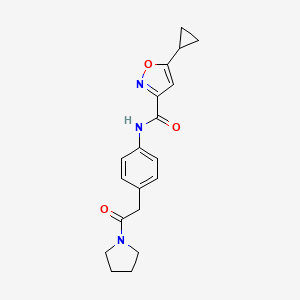
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ring Expansions and Chemical Transformations
- Research involving the synthesis of enantiomerically pure 3-alkenylpyrrolidines and substituted azepanes explores the chemoselectivity of reactions based on the nature of the base and stereochemistry of intermediate ammonium ylides. This work highlights methods for achieving high levels of regioselectivity and clean conversion into various ring structures, potentially applicable to the synthesis and manipulation of complex compounds like the one of interest (Couty et al., 2006).
Azepanium Ionic Liquids
- A study on azepanium ionic liquids showcases the transformation of azepane into a new family of room temperature ionic liquids. This work is relevant for understanding the utility of azepane-based structures in creating compounds with significant industrial and chemical application potential, offering insights into the versatility of such frameworks (Belhocine et al., 2011).
Enantioselective Functionalization
- The enantioselective functionalization of amines, including azepanes, through palladium-catalyzed C-H arylation of thioamides presents a method for modifying the alpha-methylene C-H bonds of N-heterocycles. This technique could be applied to the selective functionalization of compounds like the one , facilitating the development of bioactive molecules (Jain et al., 2016).
Crystal Structure and Molecular Analysis
- Analysis of crystal structures, such as the study on methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, provides detailed insights into the molecular configurations of complex organic compounds. Understanding these structures can aid in the design and synthesis of new drugs and materials (Toze et al., 2015).
N-Heterocyclic Chemistry
- The chemistry of N-heterocyclic compounds, including azepines and pyrrolidines, is central to the development of new pharmacological agents. Studies exploring the synthesis, transformation, and biological application of these structures provide a foundation for advancing drug discovery and development in areas related to the target compound (Renault et al., 2023).
properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-26-15-18(23(31)27-11-7-2-3-8-12-27)13-20(24(26)32)25-22(30)17-14-21(29)28(16-17)19-9-5-4-6-10-19/h4-6,9-10,13,15,17H,2-3,7-8,11-12,14,16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXVFZJNMUXBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)


![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)
![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)


